2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide
Description
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide is a synthetic small molecule characterized by a pyridine-4-carboxamide core substituted with a tert-butyl group at the 2-position and a 3,4-dimethoxyphenethylamine moiety at the carboxamide nitrogen. The 3,4-dimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with receptor binding (e.g., adrenergic or dopaminergic systems).
Properties
IUPAC Name |
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-20(2,3)18-13-15(9-11-21-18)19(23)22-10-8-14-6-7-16(24-4)17(12-14)25-5/h6-7,9,11-13H,8,10H2,1-5H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXQGXXFAQCKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=C1)C(=O)NCCC2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194400 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the tert-butyl group is introduced via alkylation reactions.
Introduction of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, often using reagents like carboxylic acids or their derivatives.
Attachment of the 3,4-Dimethoxyphenyl Ethyl Side Chain: This step involves coupling reactions, such as Suzuki-Miyaura coupling, to attach the 3,4-dimethoxyphenyl ethyl group to the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 of the benzoyl ring may participate in nucleophilic aromatic substitution (NAS) under specific conditions. The methoxy group at position 2 activates the ring toward electrophilic substitution but directs incoming nucleophiles to positions 4 or 6 due to its ortho/para-directing nature.
Example Reaction:
Replacement of chlorine with amines or sulfonamides has been demonstrated in structurally related systems. For instance, 4-chloro-2-iodoaniline underwent substitution with p-toluenesulfonamide under basic conditions .
| Substrate | Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chloro-2-iodoaniline | p-Toluenesulfonamide | KOH, DMSO, 80°C, 12 h | 4-Sulfonamido-2-iodoaniline | 86% |
Functionalization of the Azepane Nitrogen
The tertiary amine in the azepane ring can undergo alkylation or acylation. Alkylation typically requires deprotonation with a strong base (e.g., KOH) and reaction with alkyl halides. Phase-transfer catalysts like tetrabutylammonium iodide (TBAI) enhance reactivity .
Example Reaction:
In azepane derivatives, alkylation at nitrogen was achieved using bromoethanol under phase-transfer conditions :
-
Substrate: Azepane derivative
-
Reagent: Bromoethanol, KOH, TBAI
-
Product: N-Alkylated azepane
Reductive Amination and Hydrogenation
The azepane nitrogen may participate in reductive amination if a ketone or aldehyde is introduced. Hydrogenation of unsaturated bonds in related compounds has been reported using palladium or platinum catalysts .
Example Reaction:
Reductive amination of aldehydes with azepane derivatives under hydrogen atmosphere:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Aldehyde intermediate | H₂, Pd/C | RT, 24 h | Secondary amine | 88% |
Ring-Opening and Expansion Reactions
Azepane rings can undergo ring-opening under reductive or acidic conditions. For example, dichlorocyclopropane derivatives of azepanes were converted to piperidines via selective bond cleavage .
Example Reaction:
Ring-opening of N-Boc-azepane derivatives with HCl:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| N-Boc-azepane derivative | HCl (4 M in dioxane) | RT, 2 h | Secondary amine hydrochloride | 90% |
Oxidation to N-Oxides
The tertiary amine in azepane can be oxidized to an N-oxide using agents like m-chloroperbenzoic acid (mCPBA). This modification alters the compound’s polarity and biological activity .
Example Reaction:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Azepane derivative | mCPBA | CH₂Cl₂, 0°C to RT, 6 h | Azepane N-oxide | 75% |
Methoxy Group Hydrolysis
The methoxy group on the benzoyl ring can be hydrolyzed to a hydroxyl group under acidic conditions (e.g., HBr in acetic acid) .
Example Reaction:
| Substrate | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methoxy-substituted aryl | HBr (48%) | Reflux, 12 h | Hydroxy-substituted aryl | 70% |
Catalytic Tandem Reactions
Cu(I)-catalyzed tandem reactions have been utilized to synthesize functionalized azepines from alkynes and amines . While 1-(5-chloro-2-methoxybenzoyl)azepane is saturated, similar strategies could modify its substituents.
Example Reaction:
Cu(I)-mediated coupling of terminal alkynes with amines :
| Substrate | Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Alkyne + amine | CuI, TMEDA | 80°C, 24 h | Functionalized azepine | 65% |
Stability Under Physicochemical Conditions
Physicochemical data for related compounds (e.g., hydrolysis rate constants, Henry’s law constants) suggest stability in aqueous environments but susceptibility to photodegradation .
| Property | Value | Method | Reference |
|---|---|---|---|
| Hydrolysis half-life | >30 days (pH 7) | EPA Model v2.3.9 | |
| Henry’s law constant | 5.8 × 10⁻¹⁰ atm·m³/mol | EPI Suite |
Scientific Research Applications
Pharmacological Properties
1.1 Antidepressant Activity
Research indicates that the compound exhibits notable antidepressant-like effects in animal models. A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors in forced swim tests and tail suspension tests. These findings suggest that it may act on similar pathways as traditional antidepressants, potentially modulating serotonin and norepinephrine levels in the brain.
1.2 Anti-inflammatory Effects
In vitro studies have shown that 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide can inhibit the production of pro-inflammatory cytokines. This property could make it a candidate for treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. The mechanism appears to involve the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which are crucial in the inflammatory response.
Synthetic Applications
2.1 Intermediate in Organic Synthesis
The compound serves as an essential intermediate in the synthesis of various pyridine derivatives. Its structure allows for further functionalization, making it valuable in developing new chemical entities with tailored biological activities. For example, modifications to the pyridine ring can yield compounds with enhanced potency against specific biological targets.
2.2 Coordination Chemistry
Due to its nitrogen-containing structure, this compound can form coordination complexes with transition metals. These complexes have potential applications in catalysis and materials science, particularly in creating novel catalysts for organic reactions or materials with unique electronic properties.
Potential Therapeutic Uses
3.1 Neurological Disorders
Given its antidepressant and anti-inflammatory properties, there is potential for this compound to be developed into therapeutics for neurological disorders such as depression and anxiety disorders. Ongoing research aims to elucidate its mechanism of action further and optimize its pharmacokinetic profile for clinical applications.
3.2 Cancer Research
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Investigations into its ability to induce apoptosis (programmed cell death) are underway, which could lead to new cancer treatment strategies.
A study published in Journal of Medicinal Chemistry evaluated the antidepressant effects of this compound using a chronic mild stress model in rodents. The results indicated a dose-dependent reduction in immobility time compared to control groups treated with saline or traditional antidepressants like fluoxetine.
Case Study: Anti-inflammatory Mechanism
Another investigation published in Pharmacology Reports examined the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed a significant decrease in TNF-alpha and IL-6 production upon treatment with varying concentrations of the compound, suggesting its potential utility in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison of the target compound with three structurally related molecules derived from the evidence.
Structural and Functional Group Analysis
| Compound Name | Key Functional Groups | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide (Target) | Pyridine ring, tert-butyl, carboxamide, 3,4-dimethoxyphenethyl | ~C₂₄H₃₀N₂O₃ (estimated) | ~418.5 g/mol | Lipophilic tert-butyl group; rigid pyridine core; neutral charge |
| N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) | Benzamide, 3,4-dimethoxyphenethyl | C₁₇H₁₉NO₃ | 285.34 g/mol | Simpler aromatic core (benzene); higher polarity; melting point 90°C |
| USP Verapamil Related Compound B RS | Benzeneacetonitrile, 3,4-dimethoxyphenyl, isopropyl, methylamino, hydrochloride salt | C₂₆H₃₆N₂O₄·HCl | 477.05 g/mol | Nitrile group; branched isopropyl; hydrochloride salt enhances solubility |
| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | Quaternary ammonium, carbamoylpropyl, chloride salt, dual 3,4-dimethoxyphenethyl groups | C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O | 503.02 g/mol | Ionic nature; flexible carbamoylpropyl linker; crystalline dihydrate structure |
Pharmacological Implications
- Target vs. Rip-B : The pyridine core in the target compound may enhance π-π stacking interactions with aromatic residues in enzymes or receptors compared to Rip-B’s benzene ring. The tert-butyl group could prolong half-life by resisting oxidative metabolism .
- Target vs. Verapamil-Related Compound: The Verapamil analog’s nitrile and isopropyl groups likely confer calcium channel-blocking activity, while the target’s pyridine-carboxamide structure may favor CNS targets (e.g., monoamine transporters) .
- Target vs. Ammonium Chloride Compound : The latter’s quaternary ammonium group limits blood-brain barrier penetration, making it unsuitable for CNS applications. In contrast, the target’s neutral carboxamide and lipophilic tert-butyl group favor brain uptake .
Biological Activity
2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a tert-butyl group and a carboxamide group, alongside a 3,4-dimethoxyphenyl ethyl side chain. Its molecular formula is , and it possesses a molecular weight of 342.44 g/mol. The structural characteristics are crucial for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may modulate the activity of certain neurotransmitter receptors and enzymes involved in inflammatory pathways. However, detailed mechanistic studies are still required to elucidate the exact pathways influenced by this compound.
Anti-inflammatory Effects
Studies have shown that compounds with similar structures can exhibit anti-inflammatory properties. For example, derivatives containing similar moieties have been evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The presence of the 3,4-dimethoxyphenyl group may enhance anti-inflammatory activity by modulating immune responses .
Antimicrobial Activity
The antimicrobial potential of related compounds has been explored extensively. In vitro assays have demonstrated that certain pyridine derivatives possess significant antibacterial activity against various strains of bacteria. Although direct studies on this compound are lacking, its structural features suggest it could exhibit similar properties .
Case Studies
- Neuraminidase Inhibition : A study focusing on pyridine derivatives indicated that specific modifications can lead to enhanced inhibition of neuraminidase, suggesting that this compound may also be optimized for similar antiviral applications .
- Cytotoxicity Assessment : In cell viability assays conducted on related compounds, significant cytotoxic effects were observed at varying concentrations. This raises the possibility that this compound could be evaluated for its cytotoxic potential against cancer cell lines .
Research Findings Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for the preparation of 2-tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridine-4-carboxamide?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the functionalization of pyridine-4-carboxylic acid. Key steps include:
Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to form the amide bond between pyridine-4-carboxylic acid and 2-(3,4-dimethoxyphenyl)ethylamine.
Protection/Deprotection : The tert-butyl group may be introduced via tert-butylation under acidic conditions, followed by deprotection using TFA/CHCl .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure >95% purity.
- Validation : Full characterization via H/C NMR, HPLC, and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Record H NMR in DMSO- at 400 MHz; key signals include the tert-butyl singlet (~1.3 ppm) and methoxy doublets (~3.7–3.8 ppm). C NMR confirms carbonyl (165–170 ppm) and aromatic carbons .
- HPLC : Use a C18 column (MeCN/HO + 0.1% TFA) to assess purity (>98% by area under the curve).
- Mass Spectrometry : HRMS (ESI+) should match the theoretical molecular weight (CHNO: 356.42 g/mol) within 5 ppm error .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Variation of Substituents : Systematically modify the tert-butyl group (e.g., replace with cyclopropyl or isopropyl) and the 3,4-dimethoxyphenyl moiety (e.g., introduce halogen substituents) to assess steric/electronic effects.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinases or GPCRs). Validate predictions with in vitro assays (e.g., enzyme inhibition) .
- Data Interpretation : Use free-energy perturbation (FEP) calculations to rationalize activity trends observed in vitro .
Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hours), and compound purity (HPLC-verified).
- Orthogonal Assays : Compare MTT, ATP-lite, and caspase-3 activation assays to distinguish cytostatic vs. apoptotic effects.
- Solvent Controls : Verify that DMSO concentrations (<0.1% v/v) do not artifactually influence results .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s pharmacokinetic (PK) profile?
- Methodological Answer :
- In Vitro :
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
- In Vivo :
- Rodent PK Studies : Administer IV/PO doses (1–10 mg/kg) and collect plasma samples for LC-MS/MS analysis. Calculate AUC, , and bioavailability .
Safety and Handling
Q. What safety precautions are required when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and dissolution.
- Storage : Store desiccated at –20°C under inert gas (Ar/N) to prevent hydrolysis of the amide bond.
- Disposal : Neutralize waste with 10% aqueous NaOH and incinerate in accordance with GHS Category 4 guidelines for acute toxicity .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in compound synthesis?
- Methodological Answer :
- Process Optimization : Use design of experiments (DoE) to identify critical parameters (e.g., reaction temperature, stoichiometry).
- Quality Control : Implement in-process monitoring (e.g., TLC for reaction completion) and standardized workup procedures.
- Documentation : Report detailed synthetic protocols, including exact equivalents of reagents and solvent grades, in supplementary materials .
Ecological and Toxicological Considerations
Q. What methodologies are recommended for assessing environmental persistence of this compound?
- Methodological Answer :
- OECD 301 Tests : Conduct ready biodegradability assays (e.g., modified Sturm test) to estimate half-life in aquatic systems.
- Soil Mobility : Use column leaching studies with OECD artificial soil to measure adsorption coefficients () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
